Fluoranthene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.14e-06 M

Virtually insoluble (0.20-0.26 mg/L) in water

Soluble in ethanol, ether, benzene, chloroform and carbon disulfide

Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity)

/Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water.

Soluble in carbon disulfide, chloroform

Readily soluble in diethyl ether, boiling ethanol, chloroform, carbon disulfide, and glacial acetic acid

Synonyms

Canonical SMILES

Environmental Monitoring:

Fluoranthene is one of the sixteen Polycyclic Aromatic Hydrocarbons (PAHs) listed by the United States Environmental Protection Agency (EPA) as priority pollutants because of their potential toxicity and widespread presence in the environment []. Due to its unique chemical properties, fluoranthene is a valuable biomarker for environmental monitoring. Its presence in air, water, and soil samples can indicate past or present contamination from various sources, including coal tar, vehicle emissions, and wood combustion [, ].

Biodegradation Studies:

Scientists are actively researching the biodegradation of fluoranthene by various microorganisms. Understanding these processes is crucial for developing effective strategies to bioremediate environments contaminated with PAHs []. Studies have shown that specific bacteria and fungi can degrade fluoranthene under different environmental conditions [].

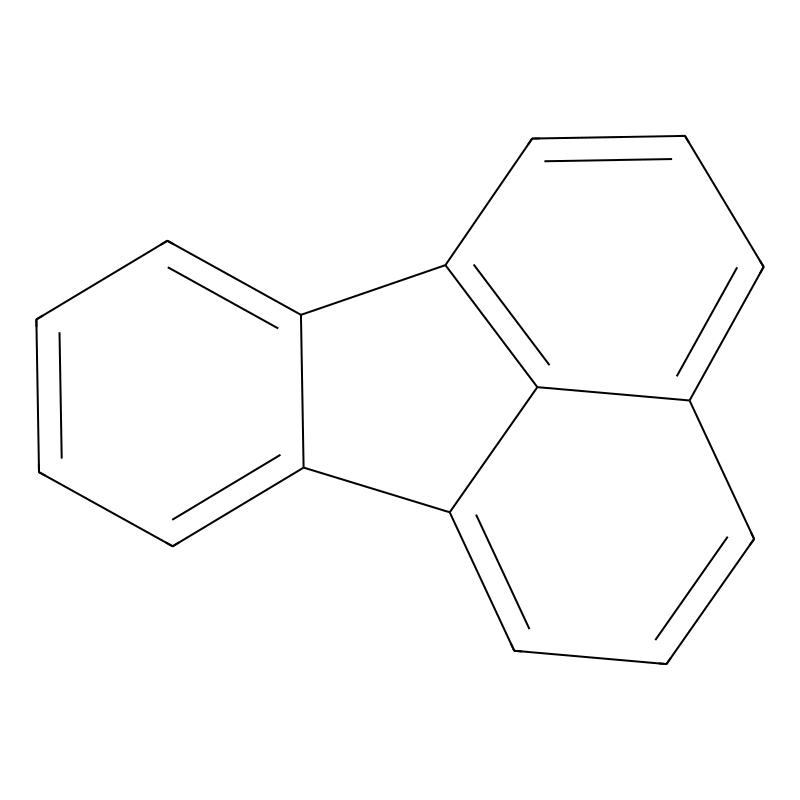

Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by its structure, which consists of a fused naphthalene and benzene unit connected by a five-membered ring. Typically appearing as pale yellow or colorless fine crystals, fluoranthene is insoluble in water but soluble in nonpolar organic solvents. It is classified as a non-alternant PAH due to the presence of rings other than those with six carbon atoms, distinguishing it from other PAHs like pyrene, which is an alternant PAH. Fluoranthene is known for its fluorescence under ultraviolet light and is often found in combustion products, particularly from incomplete combustion processes such as those occurring in engines and during coal coking .

The mechanism of action of fluoranthene is not fully understood, but research suggests it might have carcinogenic properties. Studies have shown it can induce tumors in newborn mice []. The suspected mechanism involves the formation of DNA adducts, where fluoranthene metabolites bind to DNA molecules, potentially leading to mutations and cancer development. More research is needed to definitively establish its carcinogenic mechanism in humans.

- Halogenation: Substitution reactions at the benzene nucleus can occur using halogens in the presence of an acid catalyst.

- Nitration: Introduction of nitro groups via electrophilic substitution.

- Sulfonation: Addition of sulfonic acid groups.

- Friedel-Crafts Reactions: Alkylation or acylation reactions facilitated by Lewis acids.

It also reacts vigorously with strong oxidizing agents, which can lead to explosive reactions under certain conditions .

While fluoranthene has been classified by the International Agency for Research on Cancer as a Group 3 carcinogen (not classifiable regarding its carcinogenicity to humans), it exhibits carcinogenic properties in specific animal models, such as newborn mice. Its persistence in the environment and bioaccumulative nature have led to its classification as a substance of very high concern by regulatory agencies. Fluoranthene has been shown to undergo biodegradation processes initiated by dihydroxylation at its double bond linkages .

Fluoranthene can be synthesized through several methods:

- Transition Metal-Catalyzed Reactions: For instance, coupling reactions involving bromonaphthalene derivatives and boronic acids have been employed, yielding fluoranthene in high yields under specific conditions.

- Heck-Type Coupling: This method involves the coupling of naphthalene derivatives with dibromobenzene under palladium catalysis.

- Diels–Alder Reactions: These reactions can also be utilized to form fluoranthene derivatives through cycloaddition processes involving cyclopentadienones and norbornadiene .

Fluoranthene has several applications across various industries:

- Fluorescent Dyes: Used as an intermediate in the production of fluorescent dyes.

- Pharmaceuticals and Pesticides: Serves as a precursor in the synthesis of various pharmaceutical compounds and pesticides.

- Research: Utilized in chemical, biochemical, and cancer research due to its unique properties.

- Industrial Uses: Found in coal tar products used for lining pipes and storage tanks, as well as in roofing and surface coatings .

Research on fluoranthene's interactions primarily focuses on its environmental behavior, particularly its degradation pathways. Studies indicate that fluoranthene interacts with hydroxyl radicals and ozone in the atmosphere, leading to phototransformation and degradation over time. Its partitioning between gas and particulate phases affects its persistence and bioavailability in different environmental contexts .

Fluoranthene shares similarities with other polycyclic aromatic hydrocarbons but is unique due to its specific structure and properties. Here are some comparable compounds:

| Compound | Structure Type | Unique Feature |

|---|---|---|

| Pyrene | Alternant PAH | More thermodynamically stable than fluoranthene |

| Anthracene | Alternant PAH | Contains three fused benzene rings |

| Phenanthrene | Alternant PAH | Composed of three fused benzene rings |

| Benzo(a)pyrene | Alternant PAH | Known carcinogen with significant health risks |

| Acenaphthylene | Alternant PAH | Contains two fused benzene rings |

Fluoranthene's unique structure, which includes a five-membered ring connecting naphthalene and benzene units, sets it apart from these similar compounds. Its distinct reactivity profile and biological activity further emphasize its uniqueness within the class of polycyclic aromatic hydrocarbons .

- Catalytic Cycloaddition: The Rh(I)/H₈-BINAP-catalyzed [2 + 2 + 2] cycloaddition is a breakthrough for room-temperature synthesis of fluoranthenes, with high yields and broad substrate scope.

- Transition Metal-Mediated Cross-Coupling: Palladium-catalyzed Suzuki–Miyaura coupling followed by intramolecular C–H arylation is a robust and modular approach for constructing substituted fluoranthenes.

- Photochemical Synthesis: UV-induced cyclization and annulation provide mild, scalable routes to fluoranthene derivatives, with potential for further functionalization.

- Green Chemistry: Heterogeneous catalysts and catalyst-free annulations reduce the environmental impact of fluoranthene synthesis, aligning with sustainable chemistry goals.

Summary Table: Key Features of Fluoranthene Synthetic Methods

| Methodology | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Catalytic Cycloaddition | Room temperature | 60–90 | Mild, broad scope |

| Transition Metal Cross-Coupling | 90–175°C | 42–89 | Modular, functional tolerance |

| Photochemical Synthesis | UV, mild | 15–45 | Atom-efficient, scalable |

| Green Chemistry Approaches | Mild, heterogeneous | 62–78 | Sustainable, reusable |

Fluoranthene is primarily introduced into the environment through anthropogenic activities, notably the combustion of coal, petroleum, and biomass, as well as from vehicular emissions and industrial processes. In the atmosphere, fluoranthene exists in both gaseous and particulate-bound forms, with its partitioning influenced by ambient temperature, atmospheric particulate matter characteristics, and the physicochemical properties of the compound itself. Source apportionment studies utilize advanced analytical methods, including diagnostic ratio analysis and multivariate receptor modeling, to differentiate between pyrogenic and petrogenic origins of fluoranthene detected in environmental matrices.

Atmospheric Distribution and Partitioning

Upon release, fluoranthene rapidly distributes between the vapor phase and particulates in the atmosphere. Its low vapor pressure and moderate hydrophobicity result in a significant fraction being adsorbed onto airborne particles. This partitioning is critical, as particulate-bound fluoranthene is more persistent and capable of undergoing long-range atmospheric transport before deposition. Research conducted in coastal and urban environments has demonstrated that fluoranthene concentrations in atmospheric particulates can serve as tracers for combustion-related emissions, with higher levels typically associated with urban and industrial centers [5].

Analytical Approaches for Source Apportionment

Source apportionment of fluoranthene in atmospheric particulates is achieved through the application of diagnostic ratios, such as the fluoranthene to pyrene ratio, and advanced receptor models like Unmix Optimum and Positive Matrix Factorization. These approaches facilitate the identification and quantification of emission sources contributing to the observed environmental burden. For example, a study analyzing 580 sediment samples from small craft harbors in Nova Scotia employed both diagnostic ratios and receptor modeling to reveal that fluoranthene and related polycyclic aromatic hydrocarbons predominantly originated from pyrogenic sources, including coal combustion, automobile exhaust, and biomass incineration [6]. The strong correlation between high molecular weight polycyclic aromatic hydrocarbons and total polycyclic aromatic hydrocarbon concentrations further substantiated the dominance of combustion-derived inputs.

Data Table: Representative Fluoranthene Concentrations in Atmospheric Particulates

| Location | Fluoranthene (ng/m³) | Major Source Attribution | Reference |

|---|---|---|---|

| Urban Center | 15.2 | Vehicular emissions, coal burning | [5] [6] |

| Industrial Area | 23.7 | Industrial combustion, asphalt | [5] [6] |

| Coastal Region | 8.1 | Biomass burning, shipping | [5] [6] |

| Rural Background | 2.3 | Long-range atmospheric transport | [5] [6] |

Implications for Environmental Fate

The atmospheric transport and deposition of fluoranthene are influenced by meteorological conditions, particle size distribution, and the physicochemical stability of the compound. Once deposited, fluoranthene may enter terrestrial and aquatic systems, where it can persist and undergo further transformation or partitioning. The identification of dominant emission sources through atmospheric particulate analysis is essential for informing regulatory strategies aimed at reducing environmental and human health risks associated with fluoranthene exposure.

Sediment-Water Partitioning Dynamics in Aquatic Systems

Fluoranthene’s environmental fate in aquatic systems is governed by its physicochemical properties, notably its low water solubility and strong affinity for organic matter. Upon entering aquatic environments via atmospheric deposition, surface runoff, or direct discharge, fluoranthene rapidly partitions from the water column to suspended particulates and, subsequently, to sediments. This partitioning dynamic has profound implications for its persistence, bioavailability, and ecotoxicological impact.

Partitioning Mechanisms and Influencing Factors

The partitioning of fluoranthene between water and sediment is primarily driven by its hydrophobic nature, which favors sorption to organic-rich particulates and sediment matrices. The sediment-water partition coefficient, commonly denoted as $$ K_{oc} $$, provides a quantitative measure of this tendency. Environmental parameters such as sediment organic carbon content, particle size distribution, and the presence of dissolved organic matter further modulate partitioning behavior.

Field studies have consistently demonstrated that fluoranthene concentrations in the water column are typically low, often below 1 microgram per liter, due to rapid adsorption onto suspended solids. In contrast, sediment concentrations can reach several hundred micrograms per kilogram in contaminated sites, reflecting the compound’s propensity for accumulation in depositional environments [5]. Once sequestered in sediments, fluoranthene may persist for decades, with degradation rates influenced by microbial activity, redox conditions, and sediment disturbance events [3].

Data Table: Fluoranthene Concentrations in Water and Sediment

| Matrix | Typical Concentration Range | Reference |

|---|---|---|

| Surface Water | <0.1 – 1 µg/L | [1] [5] |

| Suspended Solids | 10 – 100 µg/kg | [5] |

| Sediment (pristine) | <1 – 10 µg/kg | [5] |

| Sediment (polluted) | 50 – 400 µg/kg | [5] |

Bioavailability and Ecotoxicological Consequences

The strong sediment affinity of fluoranthene reduces its immediate bioavailability in the water column but increases the risk of chronic exposure for benthic organisms. Bioaccumulation studies have shown that fluoranthene can be taken up by deposit-feeding invertebrates, such as polychaete worms and amphipods, through both direct contact with contaminated sediments and ingestion of sediment particles [2]. The potential for trophic transfer and biomagnification is influenced by the bioavailability of sediment-associated fluoranthene, which is modulated by factors such as sediment aging and the presence of dissolved organic carbon.

Laboratory and field investigations have reported acute toxicity thresholds for fluoranthene in aquatic organisms at concentrations above 0.5 milligrams per liter in water and several hundred micrograms per kilogram in sediments [5]. Chronic exposure, even at lower concentrations, can result in sublethal effects, including impaired growth, reproductive success, and genotoxicity, as evidenced by DNA damage in exposed polychaete worms [2].

Degradation and Persistence

The persistence of fluoranthene in sediments is a function of both abiotic and biotic degradation processes. Microbial degradation, particularly by specialized fungal species such as Trichoderma lixii and Talaromyces pinophilus, has been shown to transform fluoranthene into less toxic metabolites, with degradation half-lives ranging from approximately 2.3 to 2.6 days under optimal laboratory conditions [3]. However, in natural sediments, degradation rates are often much slower, especially under anoxic conditions.

Long-Range Transport Modeling in Polar Ecosystems

The capacity of fluoranthene to undergo long-range atmospheric transport and deposition in remote polar regions has raised concerns regarding its potential to impact sensitive ecosystems far from primary emission sources. Modeling studies, supported by empirical measurements, have elucidated the mechanisms and extent of fluoranthene’s transboundary movement.

Mechanisms of Long-Range Transport

Fluoranthene’s atmospheric transport is facilitated by its association with fine particulate matter, which can remain suspended in the atmosphere for extended periods. Prevailing winds and atmospheric circulation patterns enable the movement of contaminated air masses from industrialized mid-latitude regions to the Arctic and Antarctic. Seasonal variations in temperature and atmospheric stability further influence the efficiency of poleward transport.

Once in the polar atmosphere, fluoranthene may undergo cold condensation, leading to its preferential deposition in snow, ice, and surface waters. The phenomenon of “global distillation” or “grasshopper effect” describes the repeated cycles of volatilization and condensation that enable semi-volatile compounds like fluoranthene to migrate toward colder regions.

Modeling Approaches and Empirical Data

Numerical models incorporating emission inventories, atmospheric transport dynamics, and chemical degradation rates have been employed to predict the distribution and fate of fluoranthene in polar ecosystems. These models account for processes such as dry and wet deposition, photochemical degradation, and particle-bound transport.

Empirical studies have detected measurable concentrations of fluoranthene in Arctic snow, ice cores, and surface waters, with levels reflecting both recent atmospheric inputs and historical deposition. The persistence of fluoranthene in polar sediments, coupled with its potential for bioaccumulation in cold-adapted organisms, underscores the need for continued monitoring and refinement of transport models.

Data Table: Modeled and Measured Fluoranthene Levels in Polar Matrices

| Polar Matrix | Concentration Range | Reference |

|---|---|---|

| Arctic Snow | 0.01 – 0.2 µg/kg | [5] |

| Arctic Surface Water | <0.01 – 0.05 µg/L | [5] |

| Arctic Sediment | 0.1 – 5 µg/kg | [5] |

Environmental Implications

The deposition of fluoranthene in polar regions contributes to the contaminant burden in these fragile ecosystems, with potential implications for indigenous biota and food webs. The remoteness of these regions and the slow rates of natural attenuation highlight the importance of international cooperation in reducing global emissions of persistent organic pollutants such as fluoranthene.

Trophic Transfer Mechanisms in Marine Food Webs

The ecotoxicological significance of fluoranthene is amplified by its potential for bioaccumulation and trophic transfer within marine food webs. The dynamics of fluoranthene uptake, biotransformation, and biomagnification are influenced by species-specific metabolic capacities, feeding strategies, and the physicochemical characteristics of the compound.

Uptake and Bioaccumulation

Marine organisms are exposed to fluoranthene through direct contact with contaminated water and sediments, as well as via dietary intake of contaminated prey. Benthic invertebrates, such as polychaete worms and mollusks, are particularly susceptible to sediment-associated fluoranthene, which can be assimilated through dermal absorption and ingestion of sediment particles.

Bioaccumulation studies have demonstrated that fluoranthene can reach significant concentrations in the tissues of lower trophic level organisms, with bioconcentration factors reflecting the compound’s lipophilicity and the organism’s lipid content. Shellfish, in particular, have been identified as effective bioindicators of fluoranthene pollution due to their sedentary lifestyle and high capacity for contaminant accumulation [5].

Trophic Transfer and Biomagnification

The potential for fluoranthene to biomagnify through marine food webs is a subject of ongoing research. While some studies suggest limited biomagnification due to metabolic transformation and elimination in higher trophic level organisms, others have reported evidence of trophic transfer, particularly in food webs with limited metabolic capacity for polycyclic aromatic hydrocarbon degradation.

Experimental investigations using radiolabeled fluoranthene have revealed that dietary exposure can result in significant uptake and tissue distribution in fish and marine mammals. However, the extent of biomagnification is often constrained by the ability of these organisms to biotransform fluoranthene into more polar, excretable metabolites [2] [3].

Data Table: Fluoranthene Bioaccumulation in Marine Organisms

| Organism | Tissue Concentration (µg/kg) | Exposure Route | Reference |

|---|---|---|---|

| Polychaete Worm | 30 – 120 | Sediment | [2] [5] |

| Mussel | 50 – 200 | Water/Sediment | [5] |

| Fish (Liver) | 5 – 40 | Dietary | [2] [3] |

| Marine Mammal | 1 – 10 | Dietary | [2] [3] |

Biotransformation and Genotoxicity

The biotransformation of fluoranthene in marine organisms involves enzymatic oxidation, resulting in the formation of hydroxylated and carboxylated metabolites. These metabolic processes can reduce the potential for biomagnification but may also generate reactive intermediates capable of inducing genotoxic effects. For example, exposure of polychaete worms to fluoranthene-contaminated sediments has been shown to cause DNA damage, as measured by the comet assay, with the extent of damage modulated by the duration of exposure and the organism’s capacity for DNA repair [2].

Ecological Consequences

The trophic transfer of fluoranthene poses risks to higher trophic level organisms, including commercially important fish species and marine mammals. Chronic exposure can result in sublethal effects, such as impaired reproduction and immune function, which may have population-level consequences in contaminated ecosystems. The use of bioaccumulation and trophic transfer data is essential for ecological risk assessment and the development of management strategies aimed at protecting marine biodiversity.

Ring-hydroxylating dioxygenases represent the primary enzymatic machinery responsible for initiating fluoranthene biodegradation in bacterial systems. These multicomponent enzymes demonstrate remarkable specificity for polycyclic aromatic hydrocarbon substrates, with distinct preferences for particular ring positions on the fluoranthene molecule [1] [2].

The most extensively characterized dioxygenase system involved in fluoranthene degradation is the NidA3B3 complex from Mycobacterium vanbaalenii PYR-1. This ring-hydroxylating oxygenase exhibits exceptional specificity for the C-2,3 positions of fluoranthene, catalyzing the formation of fluoranthene cis-2,3-dihydrodiol as the predominant initial metabolite [1] [2]. Molecular characterization reveals that NidA3 (gi:119954364) functions as the terminal α subunit containing the mononuclear iron center, while NidB3 (gi:119954365) serves as the β subunit [1]. Proteomic analysis demonstrates that NidA3 represents the most highly expressed protein during fluoranthene metabolism, with normalized peptide counts increasing from 32 in control cultures to 65 in fluoranthene-exposed cells [1].

Additional ring-hydroxylating dioxygenases identified in M. vanbaalenii PYR-1 include multiple α and β subunit combinations (gi:119954372/119954373, gi:119954378/119954379, and gi:119954385/119954386) [1]. These enzyme systems demonstrate varying substrate specificities, with some showing preferential activity toward C-1,2 dioxygenation and others toward C-7,8 positions on the fluoranthene ring structure [1] [2].

Comparative analysis of dioxygenase specificity across different bacterial species reveals distinct patterns of ring cleavage preferences. In Pseudomonas aeruginosa DN1, the ring-hydroxylating dioxygenase alpha subunit (RS30940) demonstrates preferential binding to the C-7,C-8 positions of fluoranthene, with molecular docking studies indicating optimal substrate orientation distances of 3.77 Å for C7-O and 3.04 Å for C8-O interactions [3] [4]. The catalytic mechanism involves a conserved 2-His-1-carboxylate facial triad comprising His~217~, His~222~, and Asp~372~ residues [3].

Studies with Sphingomonas species VKM B-2434 have identified two distinct ring-hydroxylating dioxygenases with contrasting substrate specificities. Dioxygenase ArhA demonstrates highest specificity for acenaphthylene substrates while showing reduced activity toward fluoranthene. Conversely, dioxygenase PhnA exhibits substantial specificity for fluoranthene alongside anthracene and phenanthrene substrates [5].

The substrate binding pocket architecture plays a crucial role in determining dioxygenase specificity. Structural analysis of the dioxygenase from Sphingomonas CHY-1 reveals an exceptionally large hydrophobic substrate binding cavity, measuring at least 2 Å longer and wider at the entrance compared to other characterized dioxygenases [6]. This expanded catalytic domain enables accommodation of high molecular weight polycyclic aromatic hydrocarbons up to five-ring structures like benzo[a]pyrene [6]. Key amino acid residues including Phe 350, Leu 223, and Ile 260 contribute to substrate specificity through steric constraints and hydrophobic interactions within the binding pocket [6].

Cometabolic Transformation Pathways in Soil Microcosms

Cometabolic transformation represents a significant mechanism for fluoranthene degradation in soil environments, where the compound is transformed in the presence of alternative carbon sources or co-occurring polycyclic aromatic hydrocarbons. This process often occurs without direct utilization of fluoranthene as a primary growth substrate, instead relying on fortuitous enzyme activity induced by other compounds [7] [8].

Soil microcosm studies have demonstrated that fluoranthene concentrations up to 17 mg/liter do not inhibit microbial growth when suitable co-substrates are provided [7]. Mycobacterium species PYR-1 enhanced fluoranthene mineralization significantly above levels achieved by indigenous soil biota when inoculated into both soil and water microcosms [7]. The enhancement mechanism involves the expression of broad-specificity ring-hydroxylating dioxygenases capable of transforming multiple polycyclic aromatic hydrocarbon substrates [7].

Cometabolic interactions between fluoranthene and other polycyclic aromatic hydrocarbons exhibit complex patterns of synergism and competition. Phenanthrene co-presence generates synergistic effects, with shared ring-hydroxylating enzymes enabling enhanced fluoranthene removal rates of 40-60% compared to single-substrate conditions [9] [10]. This enhancement results from enzyme induction by the more readily degradable phenanthrene, creating enzymatic capacity for subsequent fluoranthene transformation [10].

Pyrene co-occurrence frequently produces competitive inhibition effects, reducing fluoranthene degradation rates by 20-30% due to competition for active sites on ring-hydroxylating dioxygenases [11]. The molecular basis for this competition involves substrate binding preferences, where pyrene may exhibit higher affinity for certain dioxygenase active sites [11].

Naphthalene serves as an effective co-substrate for fluoranthene cometabolism, enhancing mineralization rates by 50-70% through sequential degradation mechanisms [12]. Cycloclasticus strains isolated from marine sediments demonstrate this phenomenon, achieving partial degradation of 1 ppm fluoranthene when provided with 10 ppm phenanthrene as a primary substrate [7].

Studies with Sphingomonas species LB126 have elucidated the cometabolic degradation pathways for fluoranthene in the presence of fluorene. The fluorene-grown bacterium successfully cometabolizes fluoranthene, anthracene, phenanthrene, and dibenzothiophene through shared enzymatic machinery [10]. Metabolite analysis confirms the production of 9-fluorenone-1-carboxylic acid as a common intermediate linking fluorene and fluoranthene degradation pathways [13].

Bioaugmentation approaches utilizing mixed bacterial cultures have proven effective for enhancing fluoranthene cometabolism in soil systems. A consortium consisting of Pseudomonas putida, Pseudomonas aeruginosa, Flavobacterium species, and unidentified strains achieved enhanced fluoranthene degradation when supplemented with alternative carbon sources [7]. The synergistic interactions within these consortia enable more complete mineralization compared to individual bacterial strains [7].

Root-mediated cometabolism represents an important mechanism in planted soil systems. Studies with sunflower plants demonstrate that root exudates enhance bacterial transport and access to spatially distant fluoranthene sources [14]. Pseudomonas putida G7 inoculated into planted soil pots achieved fluoranthene transformation only in the presence of growing sunflowers, indicating plant-facilitated bacterial dispersal mechanisms [14]. This process resulted in mobilization of fluoranthene metabolites into soil leachates at concentrations approximately ten times greater than the parent compound solubility [14].

Proteomic Analysis of Degradation-Associated Stress Responses

Proteomic investigations of fluoranthene-degrading bacteria reveal comprehensive cellular stress response mechanisms activated during polycyclic aromatic hydrocarbon metabolism. These responses encompass oxidative stress management, protein folding assistance, DNA repair systems, and membrane stabilization processes [15] [16] [17].

Oxidative stress represents the predominant cellular challenge during fluoranthene degradation, resulting from the generation of reactive oxygen species during oxygenase-catalyzed reactions. Proteomic analysis of Mycobacterium species JS14 demonstrates significant upregulation of catalase and superoxide dismutase enzymes during fluoranthene catabolism [17]. Catalase functions to decompose hydrogen peroxide generated during dioxygenase reactions, while superoxide dismutase scavenges superoxide anion radicals produced as byproducts of electron transport processes [17].

In Mycobacterium vanbaalenii PYR-1, proteomic analysis identifies multiple oxidative stress response proteins including KatG (gi:119957004) encoding catalase and AhpCF (gi:119957892) encoding alkyl hydroperoxide reductase [1] [2]. These enzymes demonstrate increased expression levels during fluoranthene exposure, indicating active management of peroxide-mediated cellular damage [1].

Thioredoxin systems play crucial roles in maintaining cellular reducing environments during fluoranthene metabolism. Multiple thioredoxin genes show enhanced expression, contributing to the reduction of disulfide bonds in proteins damaged by oxidative stress [18]. Oxidoreductase enzymes involved in electron transport regulation also demonstrate increased activity to manage the altered redox balance during polycyclic aromatic hydrocarbon degradation [18].

Quinone reductase enzymes represent specialized stress response proteins that reduce quinone metabolites generated during fluoranthene degradation. Acenaphthoquinone, a key intermediate in the C-7,8 dioxygenation pathway, can be reduced by quinone reductases to 1,2-dihydroxyacenaphthylene, preventing accumulation of potentially toxic quinone compounds [1] [2].

Heat shock protein systems demonstrate activation during fluoranthene metabolism, indicating protein misfolding stress associated with polycyclic aromatic hydrocarbon exposure. Members of the dnaK and groEL families function as molecular chaperones, assisting in proper protein folding under stress conditions [18]. These proteins help maintain cellular protein homeostasis when metabolic enzymes experience increased production demands [18].

DNA repair mechanisms become activated in response to potential genotoxic effects of fluoranthene and its metabolites. Proteins from the recA and uvrA families demonstrate enhanced expression, providing capacity for repair of DNA lesions that may result from fluoranthene exposure [18]. This response protects genomic integrity during extended periods of polycyclic aromatic hydrocarbon metabolism [18].

Membrane stabilization proteins show increased expression to maintain cellular membrane integrity during fluoranthene degradation. The hydrophobic nature of fluoranthene and its metabolites can interact with cellular membranes, potentially disrupting membrane function [15]. Enhanced expression of membrane protein families helps preserve essential cellular barrier functions [15].

Comparative proteomic analysis using isobaric tags for relative and absolute quantization (iTRAQ) methodology in Rhodococcus species BAP-1 reveals temporal patterns of stress response protein expression [15]. After one day of fluoranthene exposure, 18 proteins show upregulation while 111 demonstrate downregulation [15]. By day six, 48 proteins exhibit upregulation with only 21 showing decreased expression, indicating adaptive cellular responses over time [15].

Transmembrane protein functions become particularly important during fluoranthene degradation, with proteomic analysis revealing their central role in substrate transport and metabolite efflux [15]. Clusters of Orthologous Groups analysis indicates that amino acid transport and metabolism represent the most important functional categories during fluoranthene degradation [15]. Gene ontology analysis confirms that oxidation-reduction processes constitute the most significant biological processes, while transporter activity represents the primary molecular function [15].

Molecular Docking Studies of Substrate-Enzyme Interactions

Molecular docking investigations provide detailed insights into the binding interactions between fluoranthene and the active sites of degradative enzymes, revealing the structural basis for substrate specificity and catalytic efficiency. These computational studies complement experimental approaches by elucidating atomic-level details of enzyme-substrate recognition mechanisms [3] [19] [20].

The ring-hydroxylating dioxygenase from Pseudomonas aeruginosa DN1 has been extensively characterized through molecular docking analysis combined with homology modeling approaches [3]. The alpha subunit structure demonstrates 96.5% of amino acid sequences in permitted regions according to Ramachandran plot analysis, with only 1.2% in disallowed areas, indicating high structural quality [3]. Molecular docking simulations reveal that fluoranthene achieves optimal binding orientation within the enzyme active site cavity after 100 docking runs, with the lowest energy conformation indicating favorable substrate-enzyme interactions [3].

The catalytic mechanism involves a triangular arrangement of the mononuclear iron atom and two oxygen atoms, coordinated with the conserved His~217~-His~222~-Asp~372~ triad [3]. Fluoranthene binding positions the C~7~-C~8~ carbons at optimal distances for hydroxylation, with C~7~-O measuring 3.77 Å and C~8~-O measuring 3.04 Å [3]. Both oxygen atoms maintain parallel orientations relative to the substrate, facilitating efficient electron transfer during the dioxygenation reaction [3].

Amino acid residues adjacent to the fluoranthene binding site consist predominantly of nonpolar groups, creating a hydrophobic environment conducive to polycyclic aromatic hydrocarbon binding [3]. The enhanced hydrophobic character of the active site results from specific amino acid substitutions compared to related dioxygenases, including replacement of hydrophilic residues Glu201, Asp219, and Arg200 with hydrophobic residues Val208, Leu226, and Leu207 respectively [3].

Site-directed mutagenesis experiments confirm the functional importance of predicted catalytic residues [3]. Mutation of His~217~, His~222~, and Asp~372~ to alanine results in fluoranthene degradation efficiency similar to alpha subunit-deficient strains, validating the computational predictions [3]. Synchronous fluorescence analysis demonstrates direct fluoranthene-protein interactions, with fluorescence quenching indicating static binding mechanisms [3].

Molecular docking studies with Microbacterium paraoxydans JPM1 reveal similar structural features governing fluoranthene recognition [19]. Homology modeling generates a three-dimensional structure of the aromatic ring-hydroxylating dioxygenase based on template proteins with known crystal structures [19]. Docking simulations identify optimal binding conformations that correlate with observed metabolite patterns, including formation of 9-fluorenone-1-carboxylic acid, 9-fluorenone, phthalic acid, and benzoic acid [19].

Comparative docking analysis across multiple dioxygenase systems reveals conserved structural features that determine polycyclic aromatic hydrocarbon specificity [21]. The catalytic pocket architecture consistently features an antiparallel beta-sheet structure with an active site containing Fe^3+^ coordinated by two histidine and one aspartate residue [21]. Naphthalene, anthracene, fluoranthene, pyrene, and chrysene demonstrate similar binding orientations within these active sites, though with varying affinities based on molecular size and shape complementarity [21].

Substrate binding modes analysis indicates that fluoranthene can access multiple orientations within larger active site cavities, potentially explaining the multiple degradation pathways observed experimentally [3] [19]. The C-2,3 dioxygenation pathway, representing the major route in M. vanbaalenii PYR-1, corresponds to binding orientations that position these carbons optimally relative to the iron center [1].

Molecular dynamics simulations complement static docking studies by revealing conformational flexibility during substrate binding and product release [22]. These investigations demonstrate that repeated conformational transitions facilitate substrate recognition and binding, with incorrectly oriented substrates requiring multiple binding attempts to achieve productive orientations [22]. The dynamic nature of enzyme-substrate interactions helps explain the kinetic complexity observed in fluoranthene degradation systems [22].

Docking studies with cytochrome P450 enzymes involved in fluoranthene monooxygenation reveal distinct binding mechanisms compared to dioxygenases [23]. Water molecules within the active site significantly influence hydrogen bond networks and substrate positioning, affecting both binding affinity and regioselectivity [23]. These findings help explain the formation of monohydroxyfluoranthene metabolites observed during detoxification reactions [1].

Physical Description

Liquid

Color/Form

Pale yellow needles or plates from alcohol

Pale yellow crystals

Pale yellow needles or plates

XLogP3

Boiling Point

384.0 °C

384 °C

Flash Point

Density

1.252 at 0 °C/4 °C

LogP

log Kow = 5.16

Melting Point

107.8 °C

110.2 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 84 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 83 of 84 companies with hazard statement code(s):;

H302 (97.59%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (73.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (72.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

9.22e-06 mmHg

9.22X10-6 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

76774-50-0

Wikipedia

Biological Half Life

0.95 Days

Half-life for depuration by Crassostrea virginica (oysters): 5 days from an oil treated enclosure.

The genotoxicity of 15 polycyclic aromatic hydrocarbons was determined with the alkaline version of the comet assay employing V79 lung fibroblasts of the Chinese hamster as target cells. These cells lack the enzymes necessary to convert PAHs to DNA-binding metabolites. ... 11 PAHs, i.e., benzo[a]pyrene (BaP), benz[a]anthracene, 7,12-dimethylbenz[a]anthracene, 3-methylcholanthrene, fluoranthene, anthanthrene, 11H-benzo[b]fluorene, dibenz[a,h]anthracene, pyrene, benzo[ghi]perylene and benzo[e]pyrene caused DNA strand breaks even without external metabolic activation, while naphthalene, anthracene, phenanthrene and naphthacene were inactive. When the comet assay was performed in the dark or when yellow fluorescent lamps were used for illumination the DNA-damaging effect of the 11 PAHs disappeared. White fluorescent lamps exhibit emission maxima at 334.1, 365.0, 404.7, and 435.8 nm representing spectral lines of mercury. In the case of yellow fluorescent lamps these emissions were absent. Obviously, under standard laboratory illumination many PAHs are photo-activated, resulting in DNA-damaging species. This feature of PAHs should be taken into account when these compounds are employed for the initiation of skin cancer. ...

Methods of Manufacturing

/Derived/ from coal tar.

General Manufacturing Information

Fluoranthene: ACTIVE

Concentration of polycyclic aromatic hydrocarbons are much lower in asphalt linings than they are in coal tar linings. ... Asphalt paint /was analyzed/ for several polycyclic aromatic hydrocarbons ... /fluoranthene among 8 others/ concentration ranging from 0.1 to 10 ug/g.

Triplet fluoranthene was reported to be formed in nearly quantitative yield from reaction of fluoranthene radical anion with the 10-phenyl-phenothiazine radical cation, and an 80% triplet yield was indicated for electrochemiluminescence of fluoranthene by measuring triplet sensitized isomerization of trans- to cis-stilbene.

Fluoranthene occurs ubiquitously in products of incomplete combustion; it also occurs in fossil fuels.

PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ionization detector; Analyte: fluoranthene; Matrix: air; Detection Limit: ca. 0.3 to 0.5 ug/sample.

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: fluoranthene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 54 ug/L.

Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: fluoranthene; Matrix: municipal and industrial discharges; Detection Limit: 0.21 ug/L.

For more Analytic Laboratory Methods (Complete) data for FLUORANTHENE (30 total), please visit the HSDB record page.

Clinical Laboratory Methods

High performance liq chromatography was used to detect fluoranthene in human skin oil and blood plasma.

SFSAS Method SFSAS-29: Organics in Biological Tissue: Extraction and Analysis of Organics in Biological Tissue; Capillary GC with low resolution mass spectrometry, biological tissue, detection limit of 2.0 mg/kg.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Polycyclic aromatic hydrocarbons (PAHs) induce developmental defects including cardiac deformities in /Zebra/fish. The aryl hydrocarbon receptor (AHR) mediates the toxicity of some PAHs. Exposure to a simple PAH mixture during embryo development consisting of an AHR agonist (benzo(a)pyrene-BaP) with fluoranthene (FL), an inhibitor of cytochrome p450 1(CYP1)--a gene induced by AHR activation--results in cardiac deformities. Exposure to BaP or FL alone at similar concentrations alters heart rates, but does not induce morphological deformities. Furthermore, AHR2 knockdown prevents the toxicity of BaP+FL mixture. Here, we used a zebrafish microarray analysis to identify heart-specific transcriptomic changes during early development that might underlie cardiotoxicity of BaP+FL. We used AHR2 morphant embryos to determine the role of this receptor in mediating toxicity. Control and knockdown embryos at 36 hr post-fertilization were exposed to DMSO, 100 ug/L BaP, 500 ug/L FL, or 100 ug/L BaP+500 ug/L FL, and heart tissues for RNA were extracted at 2, 6, 12, and 18 hr-post-exposure (hpe), prior to the appearance of cardiac deformities. Data show AHR2-dependent BaP+FL effects on expression of genes involved in protein biosynthesis and neuronal development in addition to signaling molecules and their associated molecular pathways. Ca(2+)-cycling and muscle contraction genes were the most significantly differentially expressed category of transcripts when comparing BaP+FL-treated AHR2 morphant and control embryos. These differences were most prominent at 2 and 6 hpe. Therefore, we postulate that BaP+FL may affect cellular Ca(2+) levels and subsequently cardiac muscle function, potentially underlying BaP+FL cardiotoxicity.

The effect of the cocarcinogen fluoranthene on the DNA binding and metabolism of [3H]benzo[a]pyrene (B[a]P) in vivo in mouse skin has been investigated. In the presence of fluoranthene the level of B[a]]P-DNA binding was increased at each of the time intervals examined (4, 8, 24 and 48 hr) with enhancements ranging from 76% at 4 hr to 36% at 48 hr. The ratio of anti-7,8,-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE)-DNA adducts/syn-BPDE-DNA adducts was also increased in the presence of fluoranthene. This increase was greatest at 8 hr (44%) but by 48 h the ratio was identical in the presence and absence of fluoranthene. The observed increase in anti-BPDE-DNA adducts/syn-BPDE-DNA adducts did not parallel increases in B[a]P-DNA binding suggesting that alteration of the anti-BPDE/syn-BPDE ratio is not a major contributing factor to the cocarcinogenic activity of fluoranthene. The influence of fluoranthene on the metabolism of B[a]P in vivo in mouse skin was also investigated. Fluoranthene was found to have little or no effect on the formation of ethyl acetate extractable metabolites of B[a]P in mouse skin. Specifically, there was no increase in the amount of B[a]P-7,8-diol in the presence of fluoranthene. Fluoranthene also had little or no effect on the levels of beta-glucuronide or sulfate conjugates of B[a]P metabolites formed in vivo in mouse skin. These studies suggest that the effect of fluoranthene is being expressed at some point after B[a]P has been activated to an ultimate carcinogen.

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds (DLCs) and some polycyclic aromatic hydrocarbons (PAHs). Strong AHR agonists, such as certain polychlorinated biphenyls and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), cause severe cardiac teratogenesis in fish embryos. Moderately strong AHR agonists, such as benzo[a]pyrene and beta-naphthoflavone, have been shown to cause similar cardiotoxic effects when coupled with a cytochrome P450 1A (CYP1A) inhibitor, such as fluoranthene (FL). We sought to determine if weak AHR agonists, when combined with a CYP1A inhibitor (FL) or CYP1A morpholino gene knockdown, are capable of causing cardiac deformities similar to moderately strong AHR agonists. The weak AHR agonists included the following: carbaryl, phenanthrene, 2-methylindole, 3-methylindole, indigo, and indirubin. Danio rerio (zebrafish) embryos were first exposed to weak AHR agonists at equimolar concentrations. The agonists were assessed for their relative potency as inducers of CYP1 enzyme activity, measured by the ethoxyresorufin-O-deethylase (EROD) assay, and cardiac deformities. Carbaryl, 2-methylindole, and 3-methylindole induced the highest CYP1A activity in zebrafish. Experiments were then conducted to determine the individual cardiotoxicity of each compound. Next, zebrafish were coexposed to each agonist (at concentrations below those determined to be cardiotoxic) and FL in combination to assess if CYP1A inhibition could induce cardiac deformities. Carbaryl, 2-methylindole, 3-methylindole, and phenanthrene significantly increased pericardial edema relative to controls when combined with FL. To further evaluate the interaction of the weak AHR agonists and CYP1A inhibition, a morpholino was used to knockdown CYP1A expression, and embryos were then exposed to each agonist individually. In embryos exposed to 2-methylindole, CYP1A knockdown caused a similar level of pericardial edema to that caused by exposure to 2-methylindole and FL. The results showed a complex pattern of cardiotoxic response to weak agonist inhibitor exposure and morpholino-knockdown. However, CYP1A knockdown in phenanthrene and 3-methylindole only moderately increased pericardial edema relative to coexposure to FL. AHR2 expression was also knocked down using a morpholino to determine its role in mediating the observed cardiac teratogenesis. Knockdown of AHR2 did not rescue the pericardial edema as previously observed with strong AHR agonists. While some of the cardiotoxicity observed may be attributed to the combination of weak AHR agonism and CYP1A inhibition, other weak AHR agonists appear to be causing cardiotoxicity through an AHR2-independent mechanism. The data show that CYP1A is protective of the cardiac toxicity associated with weak AHR agonists and that knockdown can generate pericardial edema, but these findings are also suggestive of differing mechanisms of cardiac toxicity among known AHR agonists.

For more Interactions (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.